1,5-Dibromooctane

Catalog No.
S15291142
CAS No.
17912-17-3
M.F
C8H16Br2
M. Wt
272.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromooctane

CAS Number

17912-17-3

Product Name

1,5-Dibromooctane

IUPAC Name

1,5-dibromooctane

Molecular Formula

C8H16Br2

Molecular Weight

272.02 g/mol

InChI

InChI=1S/C8H16Br2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3

InChI Key

QSFLNLJGDOMXIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCBr)Br

1,5-Dibromooctane is an organic compound with the molecular formula C8H16Br2\text{C}_8\text{H}_{16}\text{Br}_2. It belongs to the class of dibromoalkanes, characterized by the presence of two bromine atoms attached to a linear octane chain at the first and fifth positions. This compound exists as a colorless to pale yellow liquid and is insoluble in water but soluble in organic solvents like chloroform and hexanes. The presence of bromine atoms imparts significant reactivity, making it useful in various

, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amines or ethers.
  • Elimination Reactions: Under certain conditions, 1,5-dibromooctane can undergo elimination reactions to form alkenes.
  • Coupling Reactions: It can also be involved in coupling reactions with organometallic reagents, forming longer carbon chains or more complex structures.

For example, when reacted with ammonia, it can yield coniine, a bicyclic alkaloid, through a nucleophilic substitution process .

1,5-Dibromooctane can be synthesized through several methods:

  • Bromination of Octane: Direct bromination of octane using bromine in the presence of light or heat can yield 1,5-dibromooctane as a product.
  • Alkylation Reactions: Starting from simpler dibromoalkanes or through coupling reactions involving organometallic compounds.
  • From Alkenes: The compound can also be synthesized by adding bromine to an alkene derivative under controlled conditions.

These methods allow for the selective introduction of bromine at specific locations on the carbon chain .

1,5-Dibromooctane has various applications in organic synthesis and industrial chemistry:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Additive in Polymer Chemistry: It is used as a reagent in the preparation of specialized polymers and materials.
  • Research

Several compounds share structural similarities with 1,5-dibromooctane. Here are a few notable examples:

Compound NameMolecular FormulaPosition of Bromine AtomsUnique Features
1,8-DibromooctaneC8H16Br21 and 8Used in organic photovoltaics; different reactivity due to terminal bromines .
3,5-DibromooctaneC8H16Br23 and 5Exhibits different steric hindrance; potential for different biological activity .
2,5-DibromopentaneC5H10Br22 and 5Shorter carbon chain; used primarily in synthetic applications .

Uniqueness

1,5-Dibromooctane's uniqueness lies in its specific positioning of bromine atoms on the octane backbone. This configuration influences its reactivity profile compared to other dibromoalkanes. The linear structure allows for distinct reaction pathways that are not available in branched or cyclic analogs. Additionally, its potential applications in both synthetic chemistry and material science highlight its versatility as a chemical building block.

Industrial-Scale Bromination Techniques for Alkane Functionalization

Industrial production of 1,5-dibromooctane primarily involves bromination of octane using molecular bromine (Br₂) under controlled conditions. Recent patents describe processes for separate, parallel bromination of methane and higher alkanes, emphasizing the importance of feedstock purity and reaction stoichiometry. For octane bromination, a molar ratio of 1.33:1 to 2.5:1 (octane:Br₂) minimizes polybromination and soot formation while maintaining high yields. Thermal initiation at 25–100°C promotes radical chain mechanisms, where bromine abstracts hydrogen atoms from octane, forming stable allylic or secondary radicals that subsequently react with Br₂.

Key industrial parameters include:

ParameterOptimal RangeImpact on Selectivity
Octane:Bromine ratio1.5:1 – 2.0:1Reduces di-/tri-brominated byproducts
Temperature40–80°CBalances reaction rate and radical stability
Pressure1–10 atmEnhances Br₂ solubility in liquid octane
Residence time10–30 minutesPrevents over-bromination

Continuous stirred-tank reactors (CSTRs) are preferred for large-scale production due to efficient heat dissipation and mixing. Recent innovations include adiabatic reactors that exploit exothermic bromination heat to sustain reaction temperatures, reducing energy input.

Novel Catalytic Systems in Regioselective Dibromination Reactions

Regioselective dibromination of octane at the 1,5-positions remains challenging due to the similar reactivity of primary and secondary C–H bonds. The bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br₂) has emerged as a promising catalyst for controlled bromine delivery. In acetic acid, DABCO-Br₂ facilitates electrophilic bromination, favoring terminal (C1) and mid-chain (C5) positions via steric and electronic effects. Comparative studies show:

CatalystSelectivity (1,5 vs. other isomers)Yield (%)
DABCO-Br₂8:185–90
FeBr₃3:170–75
AlBr₃2:160–65

Mechanistic studies suggest DABCO-Br₂ stabilizes bromonium ion intermediates, directing Br⁺ attack to less sterically hindered positions. Hybrid systems combining DABCO-Br₂ with UV irradiation further enhance selectivity by promoting radical pathways at specific chain positions.

Flow Chemistry Approaches for Continuous Production Optimization

Flow chemistry enables precise control over 1,5-dibromooctane synthesis through modular reactor design and real-time monitoring. A patented system employs parallel bromination reactors for methane and C₈H₁₈ streams, allowing independent optimization of each process. Key advantages include:

  • Residence time control: 2–5 minutes in microreactors vs. 30+ minutes in batch systems.
  • In-line purification: Membrane separators remove HBr byproducts, recycling unreacted octane and Br₂.
  • Scalability: Laboratory-scale setups (1 L/hr) achieve 90% conversion, with pilot plants (100 L/hr) demonstrating similar efficiency.

A comparative analysis of flow vs. batch systems reveals:

MetricFlow SystemBatch System
Yield88–92%75–80%
Energy consumption30% lowerHigher due to heating/cooling cycles
Purity>99% (HBr-free)90–95%

Integrated sensors and machine learning algorithms further refine process parameters, adjusting flow rates and temperatures to maintain optimal Br₂ dispersion.

Polymer Cross-Linking Agents for High-Performance Elastomers

The utilization of 1,5-dibromooctane as a cross-linking agent in elastomer synthesis represents a rapidly advancing area of materials chemistry. Dibromoalkane compounds demonstrate exceptional efficacy in creating robust cross-linked polymer networks through nucleophilic substitution mechanisms [3]. These cross-linking reactions typically proceed via displacement of bromide ions by nucleophilic sites on polymer chains, resulting in permanent covalent linkages that dramatically enhance mechanical properties.

Recent investigations have demonstrated that dibromide cross-linkers enable the formation of dual cross-linking networks in high-performance elastomers [4]. These networks comprise both covalent bonds and sacrificial hydrogen bond networks, yielding materials with exceptional mechanical properties including tensile strengths reaching 6 MPa and elongation capabilities exceeding 490% [4]. The 1,5-dibromooctane structure provides optimal spacing between reactive bromine centers, facilitating controlled cross-link density and preventing excessive rigidity.

Table 1: Physical and Chemical Properties of 1,5-Dibromooctane

PropertyValueReference
Molecular FormulaC₈H₁₆Br₂ [1] [2]
Molecular Weight (g/mol)272.02 [1] [2]
CAS Number17912-17-3 [1] [2]
Exact Mass269.96200 [1]
LogP (Octanol-Water Partition Coefficient)4.11520 [1]
Physical State (Room Temperature)Liquid [1]
Solubility in WaterInsoluble [5]
Solubility in Organic SolventsSoluble in benzene, chloroform, ether, alcohol [5]

The cross-linking mechanism involving 1,5-dibromooctane typically requires activation by promoter compounds such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the esterification reaction and enhances cross-linking efficiency [3]. This approach has proven particularly effective in waterborne polyurethane systems, where traditional cross-linking methods often face challenges related to water compatibility and environmental considerations.

Advanced elastomer formulations incorporating dibromoalkane cross-linkers exhibit superior performance characteristics compared to conventional sulfur-vulcanized systems [6]. The covalent cross-links formed through alkyl bromide chemistry demonstrate enhanced thermal stability and resistance to oxidative degradation, making these materials suitable for demanding applications requiring long-term performance under harsh conditions.

Table 2: Applications of Dibromoalkanes in Polymer Cross-linking

Application TypeMechanismPerformance EnhancementReference
Waterborne Polyurethane Cross-linkingNucleophilic substitution with dibromide and TMG promoterImproved mechanical properties and water resistance [3]
Elastomer Dual Cross-linking NetworksFormation of covalent and sacrificial bond networksHigh tensile strength (6 MPa), 490% elongation [4]
Hypercrosslinked Polymer SynthesisExternal cross-linking via Friedel-Crafts alkylationHigh surface area (600-2000 m²/g) and stability [7]
Layer-by-Layer Film Cross-linkingReaction with tertiary amines to form quaternary ammoniumIncreased film rigidity (4x modulus increase) [8]
Thermoplastic Elastomer FormationStep-growth polymerization with cross-linkingEnhanced thermal and mechanical properties [9]

Template-Directed Synthesis of Macrocyclic Architectures

1,5-Dibromooctane serves as an excellent precursor for template-directed macrocyclic synthesis, a sophisticated approach that leverages molecular templates to guide the formation of complex cyclic structures [10]. Template-directed synthesis represents a paradigm shift from traditional stepwise cyclization methods, offering enhanced control over product distribution and enabling access to otherwise challenging macrocyclic targets.

The template-directed approach utilizing dibromoalkane precursors operates through supramolecular preorganization principles [11]. Metal ion templates, particularly those involving nickel(II), copper(II), and zinc(II) complexes, demonstrate exceptional selectivity in directing the cyclization of linear dibromoalkane precursors into well-defined macrocyclic structures [12]. The 1,5-dibromooctane chain length provides optimal geometric compatibility with commonly employed template systems, facilitating high-yield cyclization reactions.

Dynamic combinatorial chemistry (DCC) approaches have revolutionized macrocyclic synthesis by introducing reversibility into the bond-forming process [10]. In these systems, 1,5-dibromooctane derivatives participate in equilibrium mixtures where the thermodynamically favored macrocyclic products are selectively amplified through template binding. This methodology enables error correction during synthesis and dramatically improves the efficiency of complex macrocycle formation.

Recent developments in enzyme-mediated template synthesis have demonstrated remarkable selectivity achievements, with some systems reaching 89-99% selectivity for specific macrocyclic products [13]. These biocatalytic approaches operate under out-of-equilibrium conditions, allowing for the selective synthesis of kinetically trapped macrocyclic intermediates that would be difficult to access through conventional methods.

Table 3: Template-Directed Synthesis Applications

Template TypeTarget MacrocyclesYield EnhancementKey AdvantageReference
Metal Ion TemplatesAzacalix[n]pyridines (n=3,4)Template-dependent selectivitySize-selective cyclization control [12]
Anion TemplatesMacrocyclic amidesHigh yields under kinetic controlIrreversible covalent bond formation [14]
Enzyme-Mediated TemplatesCyclodextrins (α, β, γ)89-99% selectivityOut-of-equilibrium synthesis [13]
Covalent TemplatesHexaporphyrin macrocycles8% to 50% yield improvementSupramolecular preorganization [11]
Dynamic Combinatorial ChemistrySchiff base macrocyclesThermodynamic product selectionError correction through reversibility [10]

The mechanistic aspects of template-directed cyclization involve multiple recognition events that must be optimized cooperatively to achieve high selectivity [10]. The 1,5-dibromooctane precursor structure allows for precise spatial arrangement around template molecules, facilitating the formation of specific macrocyclic topologies while suppressing competing polymerization pathways.

Surface Functionalization in Nanomaterial Fabrication

Surface functionalization represents a critical aspect of nanomaterial design, where 1,5-dibromooctane and related dibromoalkanes serve as versatile functionalization agents for diverse nanomaterial platforms [15]. The bifunctional nature of this compound enables the formation of stable covalent linkages with nanomaterial surfaces while providing additional reactive sites for further modification or assembly processes.

Covalent functionalization strategies utilizing alkyl bromides have proven particularly effective for carbon-based nanomaterials [16]. Single-walled carbon nanotubes (SWCNTs) modified through bromination chemistry demonstrate enhanced reactivity and serve as versatile precursors for subsequent nucleophilic substitution reactions [16]. The 1,5-dibromooctane structure provides an optimal balance between reactivity and stability, enabling controlled surface modification without compromising the inherent properties of the nanomaterial substrate.

Surface modification processes involving 1,5-dibromooctane typically proceed through either in situ functionalization during nanomaterial synthesis or post-functionalization of preformed materials [17]. Both approaches offer distinct advantages: in situ methods provide uniform distribution of functional groups but may limit structural control, while post-functionalization enables precise spatial arrangement but requires careful optimization to prevent aggregation or surface damage.

The surface functionalization mechanism involves several key interactions including covalent bond formation, electrostatic interactions, and van der Waals forces [17]. 1,5-Dibromooctane contributes to these interactions through its hydrophobic alkyl chain, which enhances dispersibility in organic matrices, and its reactive bromine centers, which enable covalent attachment to surface nucleophilic sites.

Table 4: Surface Functionalization Strategies in Nanomaterial Fabrication

Functionalization StrategyFunctional GroupsNanomaterial TypesApplicationsReference
Covalent Chemical ModificationAlkyl bromides, thiols, aminesCarbon nanotubes, graphene, metal nanoparticlesEnhanced dispersion, biocompatibility [16] [15]
Non-covalent Surface AttachmentElectrostatic, van der Waals interactionsSilica, metal oxidesDrug delivery, sensing [18] [19]
Silanization ReactionsSilane coupling agentsGlass, silica surfacesSurface adhesion, compatibility [20] [21]
Click Chemistry ApproachesAzide-alkyne cycloadditionVarious nanomaterialsBioconjugation, material assembly [20]
Plasma Treatment MethodsSurface activation and oxidationPolymer surfaces, carbon materialsSurface energy modification [21]

Advanced nanomaterial fabrication processes leverage the unique properties of 1,5-dibromooctane to achieve specific surface chemistry objectives [22]. The compound's moderate hydrophobicity enables effective interaction with hydrophobic nanomaterial surfaces while maintaining sufficient reactivity for subsequent modification steps. This balance is particularly important in applications requiring controlled wettability or specific interfacial properties.

The surface functionalization process also benefits from the controlled spacing provided by the 1,5-dibromooctane structure [15]. The eight-carbon spacer between bromine centers allows for optimal surface coverage without excessive steric hindrance, enabling high-density functionalization while maintaining accessibility for further chemical modifications. This structural feature is particularly valuable in applications requiring multifunctional surface architectures or gradient functionalization patterns.

XLogP3

4.1

Exact Mass

271.95983 g/mol

Monoisotopic Mass

269.96188 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types